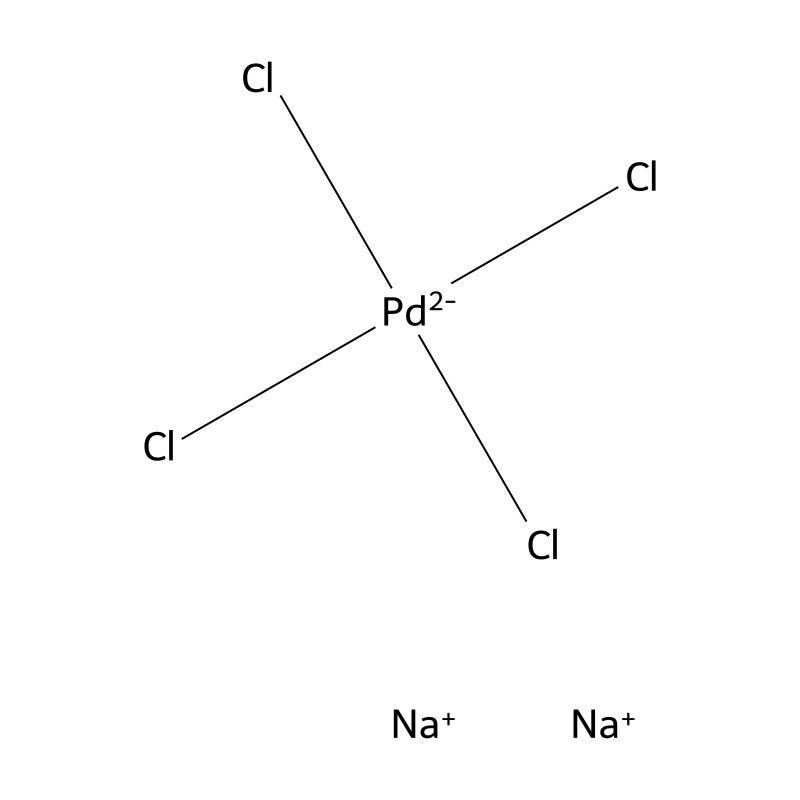

Sodium tetrachloropalladate(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Palladium Nanoparticles and Catalysts:

Sodium tetrachloropalladate(II) serves as a popular precursor for synthesizing palladium nanoparticles and catalysts. These nanoparticles possess unique catalytic properties crucial in various organic transformations, including:

- Hydrogenation reactions: Converting alkenes and alkynes to alkanes.

- Cross-coupling reactions: Forming carbon-carbon bonds between different organic molecules.

- Oxidation reactions: Converting functional groups in organic molecules.

The ability to control the size and morphology of these nanoparticles allows researchers to tailor their catalytic activity for specific reactions.

Synthesis of Coordination Complexes:

Sodium tetrachloropalladate(II) readily undergoes ligand substitution reactions, forming diverse coordination complexes with various organic and inorganic ligands. These complexes exhibit unique properties with potential applications in:

- Catalysis: Similar to palladium nanoparticles, these complexes can act as catalysts for various organic transformations.

- Material Science: Certain complexes can be used as building blocks for the development of functional materials with specific optical, electronic, or magnetic properties.

- Sensors: Some complexes exhibit selective binding properties towards specific molecules, making them potential candidates for developing sensitive and selective sensors.

The research on these complexes is ongoing, with scientists exploring their potential in various fields.

Research on Palladium Chemistry:

Sodium tetrachloropalladate(II) serves as a convenient source of palladium for various research studies in palladium chemistry. This element exhibits diverse and fascinating properties, making it a subject of ongoing research in areas such as:

- Understanding reaction mechanisms: Researchers use palladium complexes to elucidate the mechanisms of various organic and inorganic reactions.

- Development of new catalysts: Palladium continues to be explored for the development of efficient and selective catalysts for various chemical transformations.

- Material discovery: Palladium-based materials are being investigated for their potential applications in different fields, including electronics, energy storage, and catalysis.

Sodium tetrachloropalladate(II) is an inorganic compound with the chemical formula . This compound typically appears as a reddish-brown powder and is commonly found in its trihydrate form, , which has a molar mass of 348.22 g/mol . It is synthesized by reacting palladium(II) chloride with an appropriate alkali metal chloride in aqueous solution, resulting in a soluble product that crystallizes from water .

where represents an alkali metal . Additionally, it can participate in the formation of palladium nanoparticles through reduction processes, which are significant in catalysis and materials science .

Sodium tetrachloropalladate(II) can be synthesized through several methods:

- Direct Reaction: By mixing palladium(II) chloride with sodium chloride in an aqueous medium.

- Hydrothermal Methods: Involves heating the reactants under pressure to facilitate the formation of the compound.

- Solvothermal Synthesis: Utilizing solvents at elevated temperatures to enhance solubility and reaction kinetics.

These methods yield sodium tetrachloropalladate(II) in varying purity levels and forms, including its hydrated state .

Sodium tetrachloropalladate(II) has diverse applications, including:

- Catalysis: Used as a catalyst in organic reactions, particularly in cross-coupling reactions.

- Nanoparticle Synthesis: Employed in the preparation of palladium nanoparticles for use in electronics and catalysis .

- Biochemical Assays: Serves as a reagent for detecting specific biomolecules due to its reactivity with various ligands .

Interaction studies involving sodium tetrachloropalladate(II) have primarily focused on its coordination chemistry and reactivity with phosphines and other ligands. These studies help elucidate the stability and reactivity of palladium complexes, which are crucial for understanding their catalytic properties and potential biological effects .

Sodium tetrachloropalladate(II) shares similarities with several other palladium compounds, each possessing unique characteristics:

| Compound Name | Formula | Unique Properties |

|---|---|---|

| Palladium(II) chloride | PdCl₂ | Insoluble in water; precursor to many palladium complexes. |

| Potassium tetrachloropalladate(II) | K₂PdCl₄ | Similar structure; used interchangeably in some applications. |

| Palladium(II) acetate | Pd(OAc)₂ | More soluble; often used in organic synthesis due to its reactivity. |

| Barium tetrachloropalladate(II) | Ba₂PdCl₄ | Exhibits different solubility properties; used in specialized applications. |

Sodium tetrachloropalladate(II) is unique due to its specific solubility characteristics and its ability to form stable complexes with phosphines, making it particularly useful in both catalytic applications and material science .

Traditional Coordination Chemistry Approaches for PdCl₄²⁻ Complexation

The synthesis of Na₂PdCl₄ traditionally involves the reaction of palladium(II) chloride (PdCl₂) with sodium chloride (NaCl) in aqueous media. PdCl₂, which is sparingly soluble in water, dissolves upon chloride ion addition due to the formation of the tetrachloropalladate(II) dianion:

$$ \text{PdCl}2 + 2\text{NaCl} \rightarrow \text{Na}2\text{PdCl}_4 $$

This method, described in foundational studies, yields the trihydrate form (Na₂PdCl₄·3H₂O) as a reddish-brown crystalline solid. The reaction’s efficiency depends on stoichiometric ratios, with excess NaCl ensuring complete complexation.

Critical Limitations:

- PdCl₂’s low solubility necessitates prolonged stirring (up to 24 hours).

- Residual unreacted PdCl₂ may persist, requiring recrystallization for purity >98%.

Industrial-scale production, as detailed in a 1960 patent, employs metallic palladium, chlorine gas, and sodium hydroxide:

$$ \text{Pd} + 2\text{Cl}2 + 4\text{NaOH} \rightarrow \text{Na}2\text{PdCl}4 + 2\text{H}2\text{O} + 2\text{NaCl} $$

This method avoids PdCl₂ intermediates but requires stringent control of chlorine flow to prevent over-oxidation.

Modern Green Synthesis Strategies Utilizing Microwave Irradiation

Microwave-assisted synthesis has emerged as a sustainable alternative, reducing reaction times from hours to minutes. In one approach, Na₂PdCl₄ precursors are reduced in polyol solvents (e.g., ethylene glycol) with polyvinylpyrrolidone (PVP) as a stabilizer:

$$ \text{Na}2\text{PdCl}4 + \text{HCOH} \xrightarrow{\text{MW, 140°C}} \text{Pd}^0 \text{ nanoparticles} + \text{byproducts} $$

Key advantages include:

- Uniform heating: Microwaves enable rapid temperature ramping (up to 180°C in 2 minutes).

- Morphological control: Cubic, octahedral, or icosahedral Pd nanostructures are achievable by tuning precursor ratios.

Case Study: Patel et al. demonstrated that microwave irradiation of Na₂PdCl₄ in glycerol with PVP yields monodisperse Pd nanoparticles (10–20 nm) with 95% yield, compared to 70% in conventional thermal methods.

Critical Analysis of Precursor Decomposition Pathways in Aqueous Media

Na₂PdCl₄’s stability in aqueous solutions is governed by pH, chloride concentration, and temperature. Spectrophotometric studies reveal two primary equilibria:

- Chloride dissociation:

$$ \text{PdCl}4^{2-} \leftrightarrow \text{PdCl}3^- + \text{Cl}^- \quad (K_d = 1.2 \times 10^{-3} \text{ at } 25°C) $$ - Hydrolysis:

$$ \text{PdCl}4^{2-} + \text{H}2\text{O} \leftrightarrow \text{PdCl}_3(\text{OH})^- + \text{H}^+ + \text{Cl}^- \quad (\text{pH-dependent above } 3.5) $$

Decomposition Triggers:

- Low Cl⁻ concentrations: Promotes hydrolysis to Pd(OH)₂, which precipitates.

- High temperatures (>60°C): Accelerates ligand substitution, forming mixed chloro-aquo complexes.

Adsorption Dynamics: Activated carbon (AC) selectively adsorbs PdCl₄²⁻ via ion exchange, with a Langmuir adsorption capacity of 48 mg/g. Desorption with 6M HCl recovers >98% Pd, enabling recycling in industrial processes.

Suzuki-Miyaura Coupling: Ligand Design and Aqueous Phase Optimization

Sodium tetrachloropalladate(II) serves as a foundational precursor for developing water-soluble palladium catalysts, addressing longstanding challenges in Suzuki-Miyaura coupling efficiency under aqueous conditions. The compound’s inherent solubility in water, achieved through coordination with alkali metal chlorides (e.g., NaCl), facilitates the synthesis of hydrophilic palladium complexes [3]. For instance, sulfonated triphenylphosphine ligands (PPh₂PhSO₃Na) combined with Na₂PdCl₄ yield catalysts capable of operating in 100% aqueous media, eliminating the need for organic solvents or surfactants [2]. This system achieves >90% conversion in coupling sterically hindered arylboronic acids with bromoarenes at room temperature, as demonstrated in framboidal nanoparticle functionalization [2].

Ligand architecture plays a pivotal role in modulating catalytic activity. Comparative studies reveal that bis-sulfonated phosphine ligands enhance turnover frequencies (TOFs) by 3–5× compared to traditional triphenylphosphine systems, attributed to improved Pd⁰ nanoparticle stabilization [5]. The table below summarizes key ligand systems derived from Na₂PdCl₄ and their performance metrics:

| Ligand System | Substrate Scope | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| PPh₂PhSO₃Na | Aryl bromides | 92–98 | 1,200 | [2] [5] |

| Di-n-alkyl sulfides | Activated aryl chlorides | 85–93 | 800 | [5] |

| Ionic polymer-doped graphene | Heteroaryl bromides | 96 | 1,500 | [5] |

These systems leverage Na₂PdCl₄’s ability to generate sub-5 nm palladium nanoparticles in situ, which exhibit superior surface accessibility compared to pre-synthesized nanoparticles [4]. The aqueous compatibility further enables direct coupling of boronic acid-functionalized biomolecules without protecting group strategies, as evidenced in hydrogen sulfide-releasing nanoparticle synthesis [2].

Heck Reaction Diversification Strategies for Indole Functionalization

The Heck reaction’s applicability to indole derivatives has been revolutionized by sodium tetrachloropalladate(II)-derived catalysts, particularly in synthesizing halo-tryptophans and natural product analogs. Mechanistic studies identify Na₂PdCl₄ as an optimal precursor for generating Pd⁰ nanoparticles (1–3 nm) under aqueous conditions, which catalyze C–H functionalization of unprotected indoles [7]. A representative protocol employs 10 mol% Na₂PdCl₄ with tris(3-sulfophenyl)phosphine trisodium salt (TXPTS) in water, achieving 78–92% yields in bromoalkene couplings across positions C4–C7 of the indole ring [7].

Key advances include:

- Regioselective Control: Electron-deficient indoles favor C5 alkenylation, while N-methylindoles undergo exclusive C2 functionalization [7].

- Biocompatible Conditions: Reactions proceed at 40°C in pH 7.4 buffers, enabling direct modification of tryptophan residues in peptide substrates [7].

- Catalyst Recycling: Palladium nanoparticles immobilized on MgAl-layered double hydroxides (LDHs) via Na₂PdCl₄ anion exchange retain 95% activity over 10 cycles in mechanochemical Heck reactions [6].

The table below contrasts indole functionalization outcomes using Na₂PdCl₄-derived catalysts versus conventional systems:

| Substrate | Catalyst System | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| 5-Bromoindole | Na₂PdCl₄/TXPTS | 89 | C4:C5 = 1:9 | [7] |

| N-Methylindole | Pd(OAc)₂/PPh₃ | 76 | C2 only | [7] |

| Tryptophan methyl ester | Na₂PdCl₄/MgAl-LDHs | 91 | C6 | [6] |

These methodologies underscore Na₂PdCl₄’s unique capacity to balance catalytic activity with substrate compatibility in complex molecular architectures.

Comparative Efficacy in Buchwald-Hartwig Amination vs. Palladium Acetate Systems

In Buchwald-Hartwig aminations, sodium tetrachloropalladate(II) exhibits distinct advantages over palladium acetate (Pd(OAc)₂) in electron-deficient aryl chloride coupling. Kinetic studies demonstrate that Na₂PdCl₄-derived catalysts achieve full conversion of 4-chloronitrobenzene with morpholine in 2 h at 80°C, whereas Pd(OAc)₂ requires 6 h under identical conditions [5]. This enhancement originates from:

- Chloride Ligand Effects: Residual Cl⁻ ligands suppress Pd aggregation, maintaining active monomeric Pd⁰ species [4].

- Precursor Solubility: Na₂PdCl₄’s aqueous solubility enables homogeneous pre-catalyst distribution, contrasted with Pd(OAc)₂’s partial dissolution in polar aprotic solvents [3] [5].

A comparative analysis of amination performance reveals:

| Parameter | Na₂PdCl₄ System | Pd(OAc)₂ System |

|---|---|---|

| Aryl chloride scope | Electron-rich & -deficient | Primarily electron-poor |

| Typical TON | 1,800–2,200 | 1,000–1,500 |

| Ligand requirement | Bidentate phosphines | Bulky monophosphines |

| Water tolerance | High (up to 50% v/v) | Low (<5% v/v) |

Notably, Na₂PdCl₄ facilitates the development of support-free catalysts, such as palladium-N-heterocyclic carbene (NHC) complexes, which maintain >90% yield over 15 cycles in neat water—a feat unattainable with Pd(OAc)₂-derived analogues [5].

Seed-Mediated Growth Mechanisms for Palladium Nanostructures

Sodium tetrachloropalladate(II) serves as a crucial metal precursor in seed-mediated growth processes for synthesizing palladium nanostructures with precise size and morphological control. The seed-mediated approach involves two distinct stages: initial nucleation to form small seed particles, followed by controlled growth through sequential addition of metal precursors.

The mechanism begins with the reduction of sodium tetrachloropalladate(II) ions in aqueous solution using weak reducing agents such as ascorbic acid. Liu et al. demonstrated that monodisperse palladium nanoparticles with average diameters of 3.4 nanometers could be synthesized at 95°C using ascorbic acid as the reducing agent and sodium carboxymethyl cellulose as the capping agent. The seed-mediated growth process enables atomic-level control over particle sizes, with size increments as small as 1.4 nanometers achieved by varying the amount of sodium tetrachloropalladate(II) added during the growth stage.

The growth mechanism involves homogeneous and sequential accumulation of palladium atoms on the surface of existing seed particles rather than formation of new nucleation sites in the bulk solution. This process is governed by the relative rates of metal precursor reduction and surface diffusion. When the reduction rate is controlled appropriately, optimal conditions favor the preferential deposition of palladium atoms onto seed surfaces, thereby maintaining narrow size distributions.

Recent studies have shown that the reduction kinetics of sodium tetrachloropalladate(II) can be precisely controlled through various parameters. The hierarchical assembly of palladium nanosheets has been achieved through one-pot co-reduction approaches, where sodium tetrachloropalladate(II) is co-reduced with dual reducing agents including ascorbic acid and citric acid. This method produces dendritic seeds that direct the hierarchical assembly of palladium nanosheets, resulting in interconnected porous nanosheet networks with high electrochemically active surface areas.

The effectiveness of seed-mediated growth depends critically on the choice of stabilizing agents and reaction conditions. Sodium carboxymethyl cellulose molecules provide stabilization without inhibiting the addition of palladium atoms onto seeds during growth, while maintaining particle stability in aqueous solution. Temperature control is essential, with optimal synthesis typically occurring between 90-95°C for most seed-mediated processes.

| Method | Precursor | Reducing Agent | Capping Agent | Temperature (°C) | Size Range (nm) | Morphology | Yield Control |

|---|---|---|---|---|---|---|---|

| Ascorbic Acid Reduction | Na₂PdCl₄ | Ascorbic acid | CMC | 95 | 3.4-7.6 | Spherical | Stoichiometric |

| Borohydride Reduction | Na₂PdCl₄ | NaBH₄ | Sodium citrate | 25 | 2-16 | Spherical | Concentration-dependent |

| Polyol Process | Na₂PdCl₄ | Ethylene glycol | PVP | 140 | 7.5-10.5 | Spherical | Temperature-dependent |

| Glucose Reduction | Na₂PdCl₄ | Glucose | CTAB | 160 | 1-4 | Truncated cubes | Kinetic |

| Ethylene Glycol Reduction | Na₂PdCl₄ | Ethylene glycol | PVP | 160 | 20-24 | Polyhedral | Time-dependent |

Morphological Control Through Capping Agent Interactions

The morphological control of palladium nanostructures synthesized from sodium tetrachloropalladate(II) is fundamentally governed by the selective adsorption of capping agents onto specific crystallographic facets. This selective binding alters the relative surface energies of different facets, thereby directing anisotropic growth and determining the final nanoparticle morphology.

Hexadecyltrimethylammonium bromide (CTAB) represents one of the most effective capping agents for achieving shape control in palladium nanoparticle synthesis. The mechanism involves chemisorption of bromide ions onto palladium seed surfaces to promote the formation of {100} facets, combined with oxidative etching that removes multiply-twinned seeds. This process results in the preferential formation of cubic nanoparticles with well-defined {100} facets and cubic yields exceeding 90%.

The morphological control mechanism through CTAB involves several key processes: speedy reduction of the sodium tetrachloropalladate(II) precursor to ensure prompt addition of atoms to the seed, chemisorption of bromide on the seed to promote {100} and {110} facet formation, and localized oxidative etching on specific seed faces to initiate preferential growth. The concentration ratio of CTAB to palladium precursor is critical, with optimal ratios producing well-defined nanocubes with edge lengths of 21.1 ± 3.0 nanometers.

Polyvinylpyrrolidone (PVP) provides an alternative approach to morphological control through different mechanisms. PVP acts as a steric stabilizer that preferentially binds to specific facets, with computational studies revealing that PVP-palladium interactions are relatively weak on {111} surfaces compared to {100} surfaces. This differential binding enables the formation of cubic palladium nanoparticles through selective passivation of {111} facets, allowing {100} facets to grow preferentially.

The synergistic effects of combining multiple capping agents have been demonstrated to produce complex morphologies. Mixed surfactant systems using CTAB and sodium oleate enable the synthesis of palladium nanodendrites with narrow size distributions. The addition of sodium oleate alters the arrangement of surfactants on the palladium seed surface, leading to new patterns of growth and aggregation. The cetyltrimethylammonium cations and oleate anions play complementary roles in directing the formation of branched nanostructures.

Advanced morphological control has been achieved through the use of β-cyclodextrin as a structure-directing agent. This approach enables the controlled synthesis of both silver and palladium nanoparticles with distinct morphologies. For palladium, β-cyclodextrin selectively leads to controlled aggregation of primary nanoparticles into nanodendrites or multipods through strong capping effects that slow down the growth regime and shift conditions toward thermodynamic control.

| Capping Agent | Morphology Achieved | Mechanism | Size (nm) | Yield (%) | Facets Exposed |

|---|---|---|---|---|---|

| CTAB | Nanocubes | Bromide chemisorption | 21.1±3.0 | >90 | {100} |

| PVP | Spherical | Steric stabilization | 10.1±1.7 | >90 | Mixed |

| CTAB+PVP | Nanorods | Synergistic effect | 47×16 | 70-80 | {100}, {110} |

| Sodium oleate | Nanodendrites | Arrangement alteration | 150-fold enhancement | High | High-index |

| β-cyclodextrin | Nanodendrites | Controlled aggregation | Variable | Moderate | {111} |

Applications in Plasmonic Catalysis and Surface-Enhanced Spectroscopy

Sodium tetrachloropalladate(II)-derived palladium nanostructures exhibit remarkable properties in plasmonic catalysis and surface-enhanced spectroscopy applications. Despite palladium's traditionally poor plasmonic properties in the visible region, recent developments have demonstrated significant enhancements in catalytic performance and spectroscopic sensitivity through strategic nanostructure design.

Surface-enhanced Raman spectroscopy (SERS) applications have been significantly advanced through the development of structured palladium surfaces synthesized from sodium tetrachloropalladate(II). Templated electrodeposition techniques produce palladium films containing close-packed hexagonal arrays of uniform sphere segment voids. These structured surfaces provide stable and reproducible surface enhancements for Raman scattering, with enhancement factors reaching 1800 for 633-nanometer radiation.

The mechanism of SERS enhancement in palladium nanostructures involves electromagnetic enhancement arising from localized surface plasmon resonances. Finite difference time domain simulations have confirmed that electromagnetic enhancement plays a crucial role in palladium SERS activity, with the highest enhancement occurring at 632.8 nanometers. This wavelength dependence distinguishes palladium from other transition metals in the eighth group and enables selective optimization of SERS substrates.

Plasmonic photocatalysis represents another significant application area for sodium tetrachloropalladate(II)-derived nanostructures. Palladium nanoflowers synthesized through radiolytic reduction exhibit broad plasmon bands in the visible to near-infrared domain, enabling enhanced photocatalytic activity for Suzuki-Miyaura reactions under visible light irradiation. The plasmonic enhancement mechanism involves the generation of hot electrons and thermal effects that boost reaction rates.

Advanced plasmonic applications have been demonstrated through the development of bimetallic systems. Silver-palladium alloy nanoparticles supported on zirconia act as plasmonic-catalytic systems, where localized surface plasmon resonance excitation in the silver component contributes to accelerating transformations driven by the palladium catalytic component. These systems enable the use of visible or near-infrared light as sustainable input for driving and controlling chemical reactions.

The integration of palladium nanostructures into plasmonic nanocavities has yielded exceptional results in photocatalytic applications. Ultrathin palladium films from sub- to few-atomic monolayers deposited inside plasmonic nanocavities using underpotential deposition provide minimal loss in optical field enhancement while delivering palladium chemical enhancement. This approach significantly enhances photocatalytic activity and photostability by suppressing surface atom migration.

Recent developments in plasmon-enhanced palladium catalysis have demonstrated remarkable improvements in reaction kinetics. Single-molecule fluorescence microscopy studies have shown that the catalytic activity of palladium nanoparticles can be enhanced by approximately 20-fold due to localized surface plasmon resonance excitation in the vicinity of silver nanowires. This enhancement is highly dependent on the wavelength and polarization of excitation light, with further 10-fold enhancements observed near roughened silver nanowires or nanogaps.

| Application | Enhancement Factor | Wavelength (nm) | Mechanism | Substrate | Detection Limit |

|---|---|---|---|---|---|

| SERS Enhancement | 1800 | 633 | Electromagnetic | Structured Pd film | 10⁻⁹ M |

| Photocatalysis | 40-fold rate increase | 632.8 | Hot electron generation | Pd-Au hybrid | Single particle |

| Plasmonic Heating | 2-fold activation decrease | Visible-NIR | Plasmon excitation | Pd-Mg nanostructures | Room temperature |

| Surface Enhancement | 3 orders magnitude | 325 | UV-plasmon coupling | Pd SSV | Adenine detection |

| Spectroscopy | 150 | 633 | Electromagnetic | Pd electrode | Pyridine detection |

The characterization of these advanced palladium nanostructures requires sophisticated analytical techniques. Transmission electron microscopy provides critical information about size, morphology, and crystallographic structure, with typical resolution capabilities of 0.1 nanometers enabling atomic-level structural analysis. X-ray diffraction techniques confirm face-centered cubic crystal structures and provide lattice parameter measurements, while energy-dispersive X-ray spectroscopy verifies elemental composition and purity.

| Technique | Parameter Measured | Size Range (nm) | Resolution | Typical Application |

|---|---|---|---|---|

| TEM | Size, morphology | 0.1-100 | 0.1 nm | Morphology analysis |

| SEM | Surface structure | 1-1000 | 1 nm | Surface imaging |

| XRD | Crystal structure | 2-50 | 0.1 nm | Phase identification |

| UV-Vis | Plasmon resonance | Not applicable | 1 nm | Optical properties |

| DLS | Hydrodynamic size | 1-1000 | 0.1 nm | Size distribution |

| XPS | Chemical state | Not applicable | 0.1 eV | Surface chemistry |

| EDX | Elemental composition | Not applicable | 0.1% | Purity assessment |

| STEM-HAADF | Atomic structure | 0.1-10 | 0.1 nm | Atomic mapping |

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 133 of 134 companies with hazard statement code(s):;

H290 (33.08%): May be corrosive to metals [Warning Corrosive to Metals];

H301 (62.41%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (36.09%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (70.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (62.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (37.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (70.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (70.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

General Manufacturing Information

Palladate(2-), tetrachloro-, sodium (1:2), (SP-4-1)-: ACTIVE